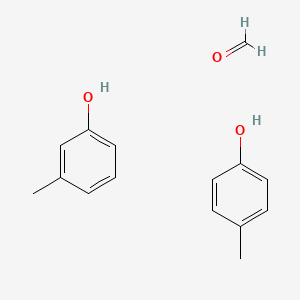
p-Cresol m-cresol formaldehyde
Vue d'ensemble
Description
P-Cresol m-cresol formaldehyde is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Production of Phenolic Resins
The reaction of p-Cresol and m-Cresol with formaldehyde leads to the formation of phenolic resins, which are essential in various industrial applications due to their durability and heat resistance. These resins are primarily used in:
- Coatings : Phenolic resins derived from cresols are utilized in coatings for metal surfaces, providing corrosion resistance.
- Adhesives : They serve as binders in wood adhesives and laminates.
- Composites : Used in the manufacturing of composite materials for automotive and aerospace applications.
Table 1: Properties of Phenolic Resins
| Property | Value |
|---|---|
| Heat Resistance | Up to 200 °C |
| Chemical Resistance | Excellent |
| Mechanical Strength | High |
| Water Absorption | Low |
Disinfectants and Preservatives
Both p-Cresol and m-Cresol exhibit bactericidal and fungicidal properties, making them valuable as disinfectants. They are commonly used in:
- Household Cleaners : Mixtures of cresols are effective against a wide range of pathogens.
- Industrial Disinfectants : Used in healthcare settings to sanitize surfaces and equipment.
- Preservatives : Added to personal care products to prevent microbial growth.
Case Study: Efficacy as Disinfectants
A study demonstrated that a solution containing p-Cresol and m-Cresol effectively reduced bacterial counts on surfaces by 99.9% within minutes of application. This rapid action is crucial for maintaining hygiene in clinical environments.
Intermediate for Chemical Manufacturing
p-Cresol and m-Cresol serve as intermediates in the synthesis of various chemicals, including:
- Herbicides : They are precursors for the production of specific herbicides such as fenitrothion and fenthion.
- Insecticides : Used in the formulation of pyrethroid insecticides.
- Antioxidants : Important for producing antioxidants like butylated hydroxytoluene (BHT), which is widely used in food preservation.
Environmental Applications
Cresols are also employed in environmental applications, such as:
- Wood Preservatives : Used to protect wood from decay and insect damage.
- Flame Retardants : Mixtures of cresols are utilized as flame-retardant plasticizers for polyvinyl chloride (PVC) products.
Regulatory Considerations
The use of p-Cresol and m-Cresol is subject to regulatory scrutiny due to their potential health effects. The U.S. Environmental Protection Agency monitors their use in pesticides, ensuring that they meet safety standards before approval for commercial use.
Table 2: Regulatory Guidelines
| Compound | Regulatory Body | Status |
|---|---|---|
| p-Cresol | EPA | Registered for use |
| m-Cresol | EPA | Registered for use |
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
formaldehyde;3-methylphenol;4-methylphenol |
InChI |
InChI=1S/2C7H8O.CH2O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-2/h2*2-5,8H,1H3;1H2 |
Clé InChI |
AGPSIKNMWWHNRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.C=O |
Numéros CAS associés |
27029-76-1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














